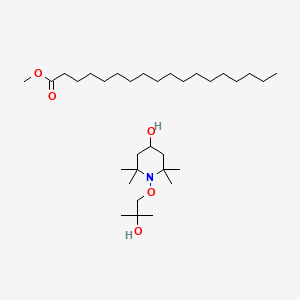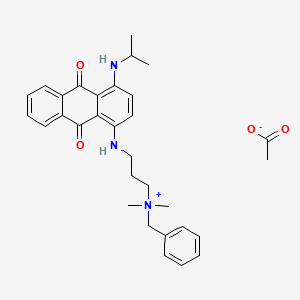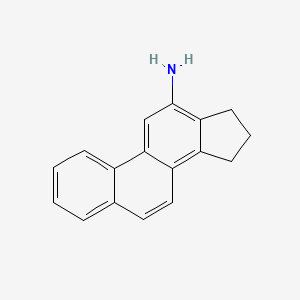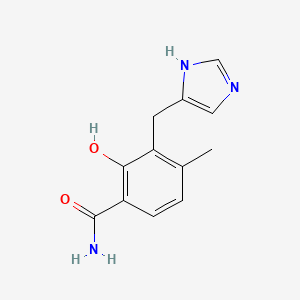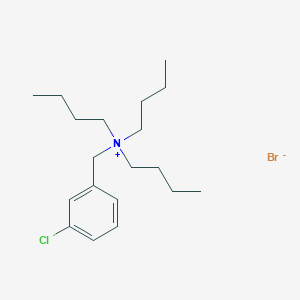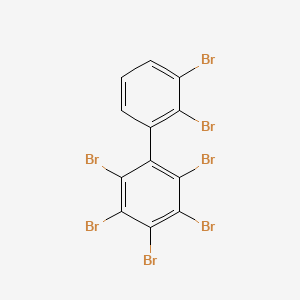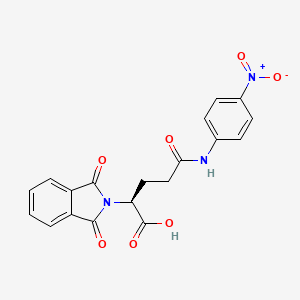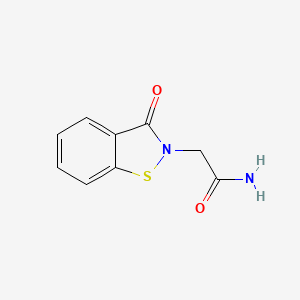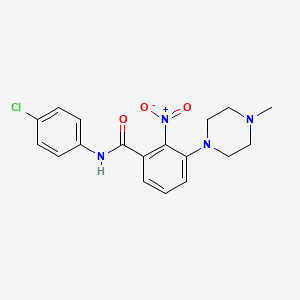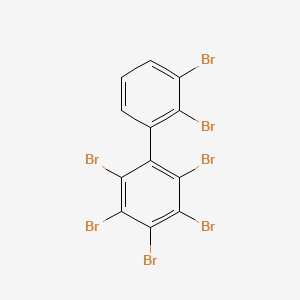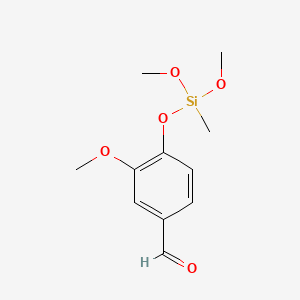
2,6-Dimethylbenzene-1,3,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.
化学反応の分析
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
科学的研究の応用
2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.
Uniqueness
The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .
特性
CAS番号 |
94135-19-0 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
2,4-dimethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |
InChIキー |
GKZWSNRSZYTGJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1N)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


